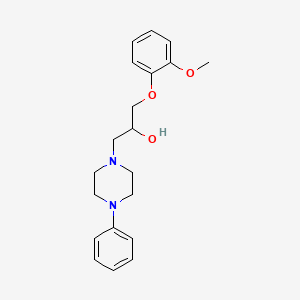![molecular formula C16H23N3O5 B14459782 N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide CAS No. 66179-51-9](/img/structure/B14459782.png)
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is a synthetic compound known for its applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzyloxycarbonyl group, a glycyl group, and a hydroxy-L-leucinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide typically involves the coupling of N-benzyloxycarbonyl-glycine with the hydroxamic acid derivative of L-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and inhibitory properties.
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucinamide: Another compound with a similar structure but different amino acid residues.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide is unique due to its specific combination of functional groups and its ability to inhibit metalloproteases. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.
Propiedades
Número CAS |
66179-51-9 |
|---|---|
Fórmula molecular |
C16H23N3O5 |
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
benzyl N-[2-[[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-11(2)8-13(15(21)19-23)18-14(20)9-17-16(22)24-10-12-6-4-3-5-7-12/h3-7,11,13,23H,8-10H2,1-2H3,(H,17,22)(H,18,20)(H,19,21)/t13-/m0/s1 |
Clave InChI |
CZMVESRDLDYWMU-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NO)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




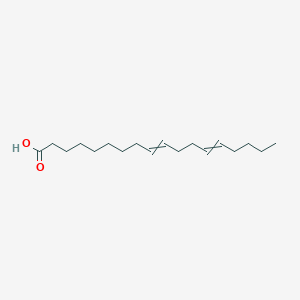
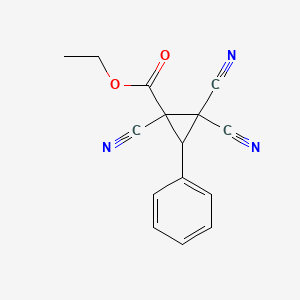
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
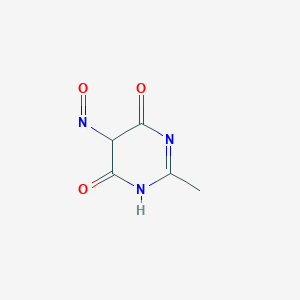

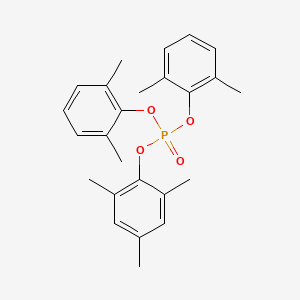
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
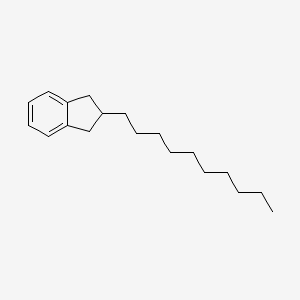
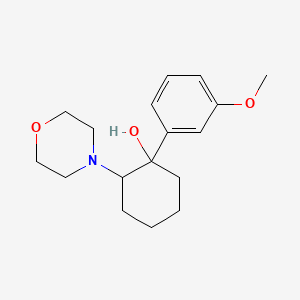

![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
